12-Hydroxystearic acid
Overview
Description
12-Hydroxystearic acid, also known as this compound, is a hydroxy fatty acid with the molecular formula C18H36O3. It is a derivative of stearic acid, featuring a hydroxyl group at the 12th carbon position. This compound is commonly used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
12-Hydroxystearic acid, also known as 12-Hydroxyoctadecanoic acid or 12-HYDROXYOCTADECANOIC ACID, is a hydroxy fatty acid produced by the hydrogenation of ricinoleic acid . It is a low molecular weight gelator that self-assembles to form organogels
Mode of Action
The mode of action of this compound is primarily through its ability to form organogels . It self-assembles into structures that are locally lamellar, with bilayers composed of crystallized and strongly interdigitated fatty acids . This self-assembly is driven by the favorable formation of a hydrogen bond network between the hydroxyl OH function on the 12th carbon .
Biochemical Pathways
It is known that the compound forms self-assembled structures that are locally lamellar, with bilayers composed of crystallized and strongly interdigitated fatty acids . These structures can influence various biochemical processes due to their ability to form organogels .
Pharmacokinetics
It is known that the compound is a low molecular weight gelator, suggesting that it may have unique pharmacokinetic properties related to its ability to form organogels .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to form organogels . For example, the administration of paclitaxel in this compound-containing gel nanocarriers enhances tumor growth suppression in an H22 murine hepatocellular carcinoma model .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, at high temperatures, the compound melts into small micelles above a threshold melting temperature . This transition is mostly driven by the melting of the chains, whereas at lower contents of counterions, where hydrogen bonding occurs between non-dissociated heads, it is driven by both the chain-melting process and the surface-melting process .
Biochemical Analysis
Biochemical Properties
12-Hydroxystearic acid is known to self-assemble to form organogels . The primary intermolecular interaction for the self-assembly of this compound molecular gels is hydrogen bonding and to a lesser extent van der Waals interactions .
Cellular Effects
This compound has been found to have growth inhibitor activity against various human tumor cell lines, including CaCo-2, HT29, HeLa, MCF7, PC3, and NLF cells . It not only reduces cell proliferation but also induces changes in cell displacement, directionality, and speed .
Molecular Mechanism
The mechanism of action of this compound is primarily due to its ability to form hydrogen bonds and van der Waals interactions during self-assembly . This self-assembly results in the formation of high aspect ratio fibrillar structures due to non-covalent, inter-molecular interactions forming self-spanning, three-dimensional networks .
Temporal Effects in Laboratory Settings
In laboratory settings, the behavior of mixtures of stearic acid and this compound in aqueous mixtures at room temperature has been studied . The self-assembled structures are locally lamellar, with bilayers composed of crystallized and strongly interdigitated fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Hydroxystearic acid can be synthesized through the hydrogenation of castor oil in the presence of a nickel-aluminum catalyst at 185°C and 5 MPa. The reaction product is then saponified and acidified to yield the final product .
Industrial Production Methods
In industrial settings, this compound is often produced from hydrogenated castor oil. The process involves the hydrogenation of castor oil to form a mixture of fatty acids, which is then separated and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
12-Hydroxystearic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Esterification: The hydroxyl and carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically employed.
Major Products Formed
Oxidation: Forms ketones or carboxylic acids.
Reduction: Produces alcohols.
Esterification: Results in the formation of esters.
Scientific Research Applications
12-Hydroxystearic acid has a wide range of applications in scientific research:
Chemistry: Used as a gelling agent for organic solvents and in the preparation of vegetable oil-based organogels.
Biology: Investigated for its role in the formation of self-assembled monolayers on graphite surfaces.
Medicine: Explored for its potential in drug delivery systems and tissue healing applications.
Industry: Utilized in the production of lubricants, surfactants, and thixotropic agents.
Comparison with Similar Compounds
Similar Compounds
- 16-Hydroxyhexadecanoic acid
- 12-Hydroxydodecanoic acid
- 15-Hydroxypentadecanoic acid
- Ricinoleic acid
- 2-Hydroxyhexadecanoic acid
Uniqueness
12-Hydroxystearic acid is unique due to its specific hydroxylation at the 12th carbon, which imparts distinct physical and chemical properties. This hydroxylation allows it to form stable gels and self-assembled structures, making it valuable in various applications .
Properties
IUPAC Name |
12-hydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISTXYYBZJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-99-8 | |
Record name | Poly(12-hydroxystearic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8026725 | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |
Record name | Octadecanoic acid, 12-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3440 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, ether, chloroform; insoluble in water | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In a study of primary and secondary lipid peroxidation products as modulators of DNA synthesis, murine Lewis carcinoma cells were treated with hydroxystearic acid at physiologic levels (50 and 100 uM). The test substance was dissolved in 90% ethanol and then added to the culture medium. DNA profiles obtained from flow cytometry analysis of cell cycle showed a time- and dose-dependent accumulation of cells in the G2-M phase compared to untreated exponentially growing cells. To determine if this effect was mediated by interaction of hydroxystearic acid with cyclin-dependent kinases-cyclin complexes, histone H1 kinase activity in C 108 cell crude extracts was measured. It was determined that hydroxystearic acid inhibited histone H1 kinase activity up to 95% of that noted for mitotic cells (synchronized control C108 cells)., 12-Hydroxystearic acid (30 uM) also induced mitochondrial ATPase activity. ATPase activity was inhibited by rutamycin (blocks phosphorylation by ATP); this effect is expected for ATP-energized mitochondrial reactions. A small, but decided, mitochondrial volume change (swelling) was also induced by 30 pM 12-Hydroxystearic acid without the aid of ATP. This effect was inhibited by the respiratory inhibitor antimycin or dinitrophenol, but not by rutamycin; therefore, this effect was dependent on oxidative phosphorylation. 12-Hydroxystearic acid-induced mitochondrial swelling was enhanced when ATP was added to the reaction mixture. The investigators concluded that 12-Hydroxystearic acid interferes with the machinery of oxidative phosphorylation in rat liver mitochondria. | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from alcohol | |
CAS No. |
106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |
Record name | 12-Hydroxystearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-12-Hydroxyoctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-12-Hydroxyoctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyhydroxystearic acid (2300 MW) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027924998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Hydroxystearic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, 12-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-hydroxystearic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-12-hydroxystearic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12-HYDROXYSTEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933ANU3H2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 12-Hydroxystearic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 °C | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 12-HOA is an organogelator, meaning it can self-assemble in organic solvents to form a gel network. [] This self-assembly occurs through intermolecular hydrogen bonding between the hydroxyl and carboxyl groups of 12-HOA molecules, leading to the formation of elongated, fibrous structures. [, , ] The morphology of these structures can vary depending on factors like solvent properties, concentration, and temperature, ultimately influencing the macroscopic properties of the gel, such as its viscosity, elasticity, and transparency. [, ]
A:
- Spectroscopic Data:
- Infrared (IR) Spectroscopy: Reveals characteristic peaks for hydroxyl (O-H) and carboxyl (C=O) functional groups, which are crucial for intermolecular hydrogen bonding. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and study the self-association behavior of 12-HOA in solution. []
ANone: While the provided research doesn't focus on the catalytic properties of 12-HOA, its ability to self-assemble into ordered structures could be explored for catalytic applications. The potential for creating confined environments within the gel matrix, influencing the selectivity and activity of reactions, could be investigated.
ANone: While the provided research doesn't explicitly mention computational studies on 12-HOA, techniques like molecular dynamics simulations could be used to study its self-assembly process, predict gel properties based on molecular interactions, and explore the impact of different solvents on gelation.
A: The position of the hydroxyl group on the octadecanoic acid backbone significantly influences the gelation properties. [] Studies comparing 9-, 11-, and 12-hydroxyoctadecanoic acids revealed that the exact position affects the phase behavior, domain morphology, and two-dimensional lattice structure of the formed monolayers. [] This suggests that modifying the position of the hydroxyl group or introducing other functional groups could be used to tailor the properties of the resulting gels.
A: 12-HOA demonstrates thermal reversibility in its gel formation, meaning it can transition between a gel and a sol state depending on the temperature. [, ] This property makes it suitable for applications requiring thermally triggered changes in viscosity or structure.
ANone: The provided research primarily focuses on the fundamental properties and applications of 12-HOA and does not extensively address its SHE regulations. For specific regulatory information, consulting relevant safety data sheets and regulatory guidelines is crucial.
A: Several low-molecular-weight organogelators (LMOGs) exist, each with unique properties. [] For instance, 1,3:2,4-dibenzylidenesorbitol (DBS) is another commonly studied LMOG, known to gel various organic solvents. [, ] Choosing the right gelator depends on the desired application, considering factors like gelation ability in specific solvents, gel strength, thermal stability, and cost-effectiveness.
ANone: The study of 12-HOA and its gelation properties has implications in diverse fields:
- Material Science: Developing new soft materials with tunable properties, like sensors, actuators, and drug delivery systems. [, ]
- Food Science: Understanding the role of 12-HOA in fat crystallization and its impact on the texture and stability of food products. []
- Cosmetics and Personal Care: Formulating stable and aesthetically pleasing products like creams, lotions, and gels. []
- Biomedicine: Creating scaffolds for tissue engineering and drug delivery applications, leveraging the biocompatibility of certain gelators. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.